2-Methyloctahydro-2H-benzo[b][1,4]oxazine
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Overview
Description
2-Methyloctahydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound belonging to the class of oxazines. It is characterized by its molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is known for its unique structure, which includes a benzoxazine ring fused with an octahydro ring system.
Scientific Research Applications
2-Methyloctahydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Safety and Hazards
The safety information for 2-methyl-octahydro-2H-1,4-benzoxazine indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The associated precautionary statements provide guidance on how to handle the compound safely .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate amines with formaldehyde and phenols under controlled conditions. One common method includes the cyclization of 2-methyl-1,2-diaminoethane with formaldehyde and phenol . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine
- 2-methyl-octahydro-benzo[1,4]oxazine
- 2H-1,4-Benzoxazine, octahydro-2-methyl-
Uniqueness
2-Methyloctahydro-2H-benzo[b][1,4]oxazine is unique due to its specific ring structure and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and resins .
Properties
IUPAC Name |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYMHAJTBIDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2CCCCC2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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